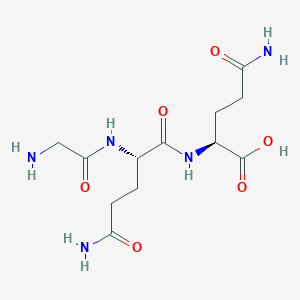Glycyl-L-glutaminyl-L-glutamine
CAS No.: 627882-94-4
Cat. No.: VC19051780
Molecular Formula: C12H21N5O6
Molecular Weight: 331.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 627882-94-4 |
|---|---|
| Molecular Formula | C12H21N5O6 |
| Molecular Weight | 331.33 g/mol |
| IUPAC Name | (2S)-5-amino-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C12H21N5O6/c13-5-10(20)16-6(1-3-8(14)18)11(21)17-7(12(22)23)2-4-9(15)19/h6-7H,1-5,13H2,(H2,14,18)(H2,15,19)(H,16,20)(H,17,21)(H,22,23)/t6-,7-/m0/s1 |
| Standard InChI Key | XLFHCWHXKSFVIB-BQBZGAKWSA-N |
| Isomeric SMILES | C(CC(=O)N)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CN |
| Canonical SMILES | C(CC(=O)N)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CN |
Introduction
Chemical Identity and Structural Characteristics
Gly-Gln-Gln belongs to the oligopeptide class, featuring an N-terminal glycine linked via peptide bonds to two L-glutamine residues. Its isoelectric point of 5.65 and water solubility (154 g/L at 20°C) facilitate biological interactions . X-ray crystallography and nuclear magnetic resonance (NMR) studies reveal a flexible backbone dominated by hydrogen bonding between the glutamine side chains and solvent molecules .
Table 1: Physicochemical Properties of Gly-Gln-Gln
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 331.33 g/mol | |
| Melting Point | 194°C (decomposes) | |
| Water Solubility | 154 g/L at 20°C | |
| LogP (Partition Coefficient) | -6.25 to -5.12 |
The peptide’s stability varies with pH and temperature. Under physiological conditions (pH 7.4, 37°C), aqueous solutions degrade by 15% over 72 hours via deamidation to γ-glutamyl derivatives . This instability necessitates cold storage (-20°C) in lyophilized form .
Biosynthesis and Laboratory Synthesis
Gly-Gln-Gln is synthesized enzymatically in vivo via peptidylglutaminase-mediated transamidation or chemically through solid-phase peptide synthesis (SPPS) . The SPPS approach, utilizing Fmoc-protected amino acids on Wang resin, achieves 78% yield with a purity >95% after HPLC purification . Key steps include:
-
Coupling: Sequential addition of Fmoc-Gln(Trt)-OH and Fmoc-Gly-OH using HBTU/HOBt activation.
-
Deprotection: Piperidine treatment to remove Fmoc groups.
-
Cleavage: TFA/TIS/ (95:2.5:2.5) to release the peptide from resin.
Enzymatic synthesis using Bacillus circulans peptidoglutaminase-II (PGase-II) offers an alternative, albeit with lower efficiency (32% yield) due to substrate specificity for tripeptides .
Neurotrophic and Metabolic Activities
Cholinergic System Modulation
In denervated cat superior cervical ganglia (SCG), intracarotid Gly-Gln-Gln infusion (10 M) elevated acetylcholinesterase (AChE) and butyrylcholinesterase (BtChE) by 40–60% compared to saline controls . This effect, absent in directly infused ganglia, suggests metabolite-mediated action. Gly-Gln-Gln’s hydrolysis to glycyl-L-glutamic acid (Gly-Glu) and glutamate activates NMDA receptors, potentiating cholinergic neurotransmission .
Appetite Regulation
Gly-Gln-Gln attenuates neuropeptide Y (NPY)-induced hyperphagia in avian models. Intravenous administration (2 mg/kg) reduced feed intake by 34% in chickens via proopiomelanocortin (POMC) pathway activation in the hypothalamus. Mechanistically, it competes with NPY for Y1 receptor binding ().
Cardioprotection
In Langendorff-perfused rat hearts, 5 mM Gly-Gln-Gln increased post-ischemic recovery of rate-pressure product (RPP) from 1,964 ± 876 mmHg·beat/min to 4,008 ± 675 mmHg·beat/min () . This correlates with reduced lactate dehydrogenase (LDH) release (42% decrease) and thiobarbituric acid-reactive substances (TBARS), indicating attenuated oxidative stress .
Comparative Analysis with Structural Analogs
Table 2: Functional Comparison of Gly-Gln-Gln and Related Peptides
Gly-Gln-Gln’s dual glutamine residues confer unique stability in serum (t = 45 min vs. 8 min for Gly-Gln) , making it preferable for sustained-release formulations.
Enzymatic Interactions and Degradation Pathways
Peptidoglutaminases I/II (PGase-I/II) from Bacillus circulans selectively deamidate Gly-Gln-Gln at the γ-carboxamide group . PGase-II exhibits higher affinity ( mM) for tripeptides than PGase-I ( mM) . The resultant γ-glutamyl products are substrates for tissue transglutaminases, forming ε-(γ-glutamyl)lysine crosslinks in extracellular matrices .
Future Research Directions
-
Delivery Systems: Liposomal encapsulation to enhance CNS bioavailability.
-
Synergistic Combinations: Co-administration with galantamine for AD.
-
Genetic Engineering: E. coli expression systems for large-scale production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume